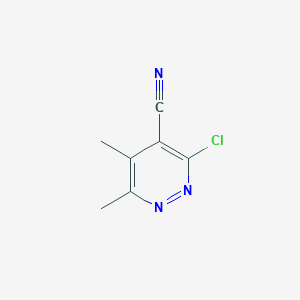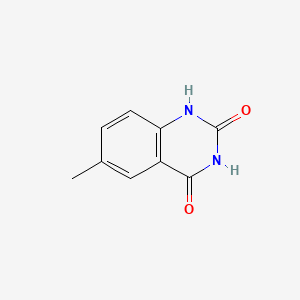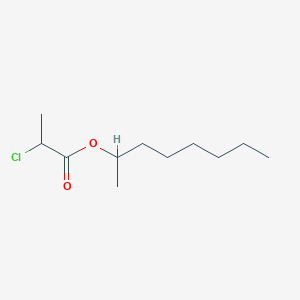
Octan-2-yl 2-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl 2-chloropropanoate: is a chemical compound with the molecular formula C11H21ClO2 and a molecular weight of 220.74 g/mol . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of fragrances, flavors, pesticides, plasticizers, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-2-yl 2-chloropropanoate is typically synthesized through the esterification reaction between octanoic acid and 2-chloropropanoic acid . The reaction is usually carried out in the presence of a condensation agent, such as dicyclohexylcarbodiimide (DCC), and an organic solvent like alcohol or ether . The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octan-2-yl 2-chloropropanoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under mild to moderate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.
Major Products Formed:
Substitution: Products depend on the nucleophile used (e.g., alcohols, amines, thiols).
Hydrolysis: Octanoic acid and 2-chloropropanoic acid.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: Octan-2-yl 2-chloropropanoate is used as an intermediate in the synthesis of various organic compounds, including fragrances and flavors . It is also employed in the preparation of specialty chemicals and polymers .
Biology and Medicine: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions .
Industry: The compound is utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability . It is also used in the formulation of inks and coatings .
Mechanism of Action
The mechanism of action of octan-2-yl 2-chloropropanoate involves its reactivity as an ester and a chlorinated compound . The ester bond can be hydrolyzed by esterases or under acidic/basic conditions, releasing octanoic acid and 2-chloropropanoic acid . The chlorine atom can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
- Octyl 2-chloropropanoate
- Hexyl 2-chloropropanoate
- Decyl 2-chloropropanoate
Comparison: Octan-2-yl 2-chloropropanoate is unique due to its specific chain length and the presence of a chlorine atom at the 2-position of the propanoate group . This structural feature imparts distinct reactivity and solubility properties compared to other similar compounds . For example, hexyl 2-chloropropanoate has a shorter alkyl chain, resulting in different physical and chemical properties .
Properties
IUPAC Name |
octan-2-yl 2-chloropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRMOKLQYYZTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323634 |
Source


|
| Record name | octan-2-yl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500786-98-1 |
Source


|
| Record name | octan-2-yl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

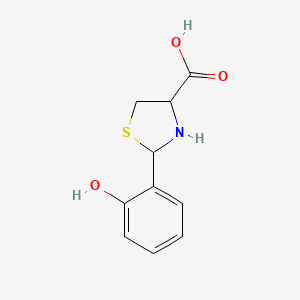

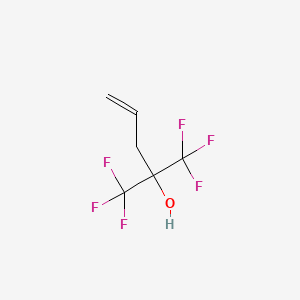
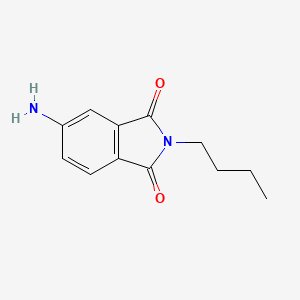
![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)
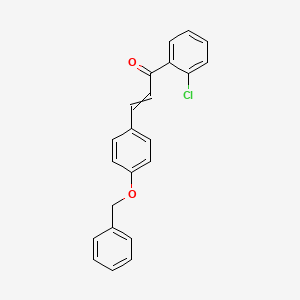
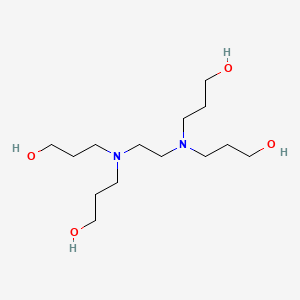
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
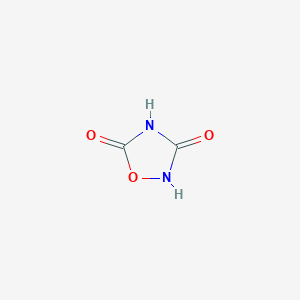
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)
